2-(氮杂环丁-1-基)苯胺

描述

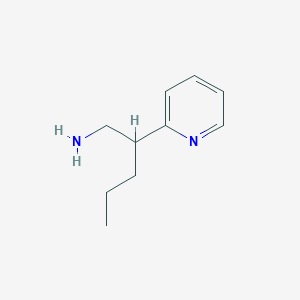

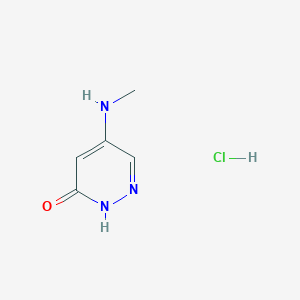

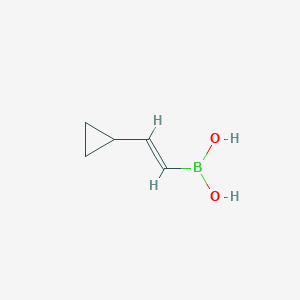

“2-(Azetidin-1-yl)aniline” is a research chemical with the CAS number 1314907-47-5 . It has a molecular formula of C9H12N2 and a molecular weight of 148.2 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(Azetidin-1-yl)aniline” consists of a four-membered azetidine ring attached to an aniline group . The exact spatial arrangement of these groups could not be found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Azetidin-1-yl)aniline” are not available, azetidinones are known to participate in various chemical reactions . For example, they can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones .Physical And Chemical Properties Analysis

“2-(Azetidin-1-yl)aniline” has a molecular weight of 148.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用

Antimicrobial Activity

“2-(Azetidin-1-yl)aniline” derivatives, known as azetidinones, exhibit significant antimicrobial activity . They are reported to be potent inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . This makes them valuable in the development of new antibacterial and antifungal agents, especially given their efficacy against a wide range of microorganisms, including fungi, Gram-positive strains like Staphylococcus aureus, Bacillus subtilis, and Gram-negative strains such as Escherichia coli, Vibrio cholera, and Pseudomonas aeruginosa .

Anti-inflammatory and Analgesic Applications

Azetidinones derived from “2-(Azetidin-1-yl)aniline” have been studied for their anti-inflammatory and analgesic properties . These compounds can potentially be used to develop new medications for treating conditions that involve inflammation and pain .

Antitubercular Activity

The antitubercular activity of azetidinone derivatives is another promising area of research. Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, these compounds could lead to novel therapeutic options for this global health issue .

Anticonvulsant Properties

Research has indicated that azetidinones may possess anticonvulsant properties , suggesting a potential application in the treatment of seizure disorders. This opens up possibilities for creating new drugs that could help manage epilepsy and related conditions .

Antitumor and Anti-HIV Activities

Azetidinone derivatives are being explored for their antitumor and anti-HIV activities . Their mechanism of action includes inhibition of vital enzymes necessary for the replication and survival of cancer cells and HIV, making them candidates for cancer and HIV/AIDS treatment research .

Anti-Parkinsonian and Anti-Diabetic Effects

There is interest in the potential anti-Parkinsonian and anti-diabetic effects of azetidinones. These compounds could contribute to the development of treatments for Parkinson’s disease and diabetes, two prevalent and impactful health conditions .

Synthesis of Heterocyclic Compounds

Azetidinones are crucial in the synthesis of various heterocyclic compounds , which are a cornerstone of medicinal chemistry. They serve as key intermediates in the creation of numerous pharmaceuticals .

Pharmacological Activity

The pharmacological activity of azetidinones includes potential anti-depressant and nootropic effects . This suggests they could be used in the development of drugs aimed at improving mood and cognitive function .

作用机制

Target of Action

The primary targets of 2-(Azetidin-1-yl)aniline are certain types of fungi, including Aspergillus niger and Aspergillus flavus . These fungi are pathogenic microorganisms that can cause infections in humans and other organisms.

Mode of Action

It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)aniline belongs, have potent antifungal activity . They interact with their targets, disrupting their normal functions and leading to their death .

Biochemical Pathways

Azetidin-2-ones are known to interfere with the biosynthesis of cell walls in fungi . This disruption in cell wall synthesis can lead to the death of the fungi.

Pharmacokinetics

It is known that azetidin-2-ones are hydrolytically vulnerable solids , which may influence their absorption and distribution in the body

Result of Action

The result of the action of 2-(Azetidin-1-yl)aniline is the death of the target fungi. By disrupting cell wall synthesis, the compound causes the fungi to die, thereby preventing or treating fungal infections .

属性

IUPAC Name |

2-(azetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLBHZLYFBCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)

![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)

![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)